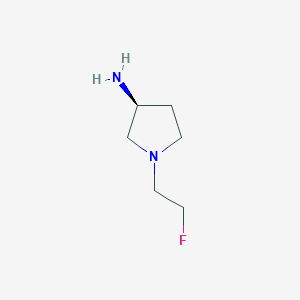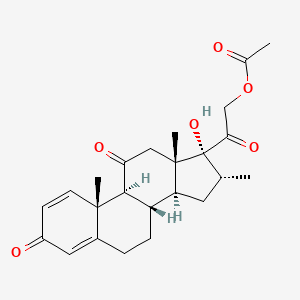
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of a benzene ring, an acetamide group, and a bromine atom attached to an alpha carbon, along with a bulky N-(1,1,3,3-tetramethylbutyl) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- typically involves the bromination of benzeneacetamide derivatives. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques like recrystallization and chromatography ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bulky N-(1,1,3,3-tetramethylbutyl) group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetamide, alpha-bromo-N-(1,1-dimethylethyl)
- Benzeneacetamide, alpha-(benzoylbutylamino)-N-1-cyclohexen-1-yl
Uniqueness
Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)- is unique due to its specific structural features, such as the presence of a bulky N-(1,1,3,3-tetramethylbutyl) group and a bromine atom at the alpha position. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of Benzeneacetamide, alpha-bromo-N-(1,1,3,3-tetramethylbutyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
285980-96-3 |
|---|---|
Molekularformel |
C16H24BrNO |
Molekulargewicht |
326.27 g/mol |
IUPAC-Name |
2-bromo-2-phenyl-N-(2,4,4-trimethylpentan-2-yl)acetamide |
InChI |
InChI=1S/C16H24BrNO/c1-15(2,3)11-16(4,5)18-14(19)13(17)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
KVWSMLXTFPZZAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NC(=O)C(C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1-cyclopentyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12079243.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)

![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)


![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)



![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)


